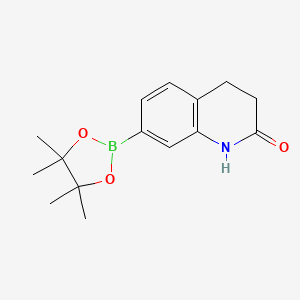

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a boronic ester-containing heterocyclic compound with a molecular formula of C₁₅H₂₀BNO₃ and a molecular weight of 273.14 g/mol . It features a 3,4-dihydroquinolin-2(1H)-one scaffold substituted at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are pivotal in medicinal chemistry and materials science .

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(18)17-12(10)9-11/h5,7,9H,6,8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPDBZPGKCFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(=O)N3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807699-60-0 | |

| Record name | 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 3,4-dihydroquinolin-2(1H)-one with a boronic acid derivative under suitable conditions, such as the use of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding quinone derivative.

Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.

Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: Various nucleophiles can be used, often in the presence of a palladium catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Cancer Research

The compound has also been investigated for its potential as an anticancer agent . Studies indicate that quinoline derivatives can inhibit specific cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest.

| Study Focus | Findings | Reference |

|---|---|---|

| BCL6 Inhibitors | Compounds showed significant inhibition of BCL6 in cancer cells | |

| Quinoline derivatives | Induced apoptosis in breast cancer cells |

Building Block for Synthesis

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations including cross-coupling reactions.

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Nucleophilic Substitution | Synthesis of complex heterocycles |

Material Science

In material science, the compound has been explored for its use in developing organic photovoltaic materials due to its favorable electronic properties.

| Application | Description | Reference |

|---|---|---|

| Organic Photovoltaics | Used as an intermediate in synthesizing light-harvesting materials | |

| Conductive Polymers | Enhances conductivity when incorporated into polymer matrices |

Synthesis and Characterization

A study conducted on the synthesis of quinoline derivatives demonstrated the efficiency of using boron-containing compounds like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one as intermediates. The reaction conditions were optimized to yield high purity products suitable for biological testing.

Pharmacological Evaluation

In pharmacological evaluations involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited promising results with IC50 values indicating significant cytotoxicity at low concentrations.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids, influencing the activity of the target protein.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1231892-74-2 (7-substituted isomer) ; positional isomers (e.g., 6-substituted) have distinct CAS numbers (e.g., 400620-72-6) .

- Storage : Stable under dry conditions at room temperature .

- Hazards : Classified with precautionary codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Positional Isomers

The position of the boronate group on the quinoline ring significantly impacts reactivity and applications.

Key Insight : The 6-substituted isomer is more commercially available and cost-effective, while the 7- and 8-substituted isomers are niche reagents for targeted synthesis .

Comparison with Non-Boronate 3,4-Dihydroquinolin-2(1H)-one Derivatives

Compounds lacking the boronate group exhibit divergent biological and synthetic roles.

Amino-Substituted Derivatives

- Example: 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one (Compound 24) . Synthesis: Nitro reduction using H₂/Pd-C (72.9% yield) . Application: Intermediate for antimalarial or CNS-targeting agents .

Hybrid Molecules

- Example: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one (Hybrid H2) . Structure: Combines 3,4-dihydroquinoline with ibuprofen. Activity: Antioxidant, antitryptic, and anti-inflammatory properties .

Key Contrast : Unlike boronate-containing compounds, these derivatives are optimized for biological activity rather than synthetic utility.

Comparison with Other Organoboron Compounds

Boronate esters vary in aromatic systems and substitution patterns.

Key Insight: Quinoline-based boronates are preferred for pharmaceutical synthesis due to their planar aromatic systems, whereas benzofuran or pyridinone derivatives serve specialized roles .

Biological Activity

The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one (CAS No. 1807699-60-0) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C15H20BNO3

- Molecular Weight : 273.14 g/mol

- IUPAC Name : 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

- Purity : 95% .

Antimicrobial Properties

Research indicates that quinoline derivatives possess significant antimicrobial properties. A study evaluating various quinolone derivatives showed that compounds with specific substitutions exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of the dioxaborolane moiety in our compound may enhance its interaction with bacterial targets, potentially increasing its efficacy .

The proposed mechanism of action for quinoline derivatives involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Molecular docking studies suggest that the compound effectively binds to the active site of these enzymes, obstructing their function and leading to bacterial cell death .

Case Studies

- Antibacterial Evaluation : In a comparative study of various quinolone derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like chloramphenicol. Specifically, it showed an MIC of 50 µg/mL against S. aureus, indicating promising antibacterial potential .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the quinoline ring significantly influence antibacterial activity. Compounds with smaller substituents at specific positions exhibited better activity than those with bulkier groups. This suggests that the size and nature of substituents play a critical role in the biological effectiveness of quinoline derivatives .

Cytotoxicity and Selectivity

While evaluating the cytotoxicity of similar compounds, it was noted that many quinoline derivatives exhibit selective toxicity towards cancer cells compared to normal cells. This selectivity is attributed to enhanced uptake in cancerous tissues due to overexpression of certain transporters . Further studies are needed to assess the cytotoxic profile of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one specifically.

Research Findings Summary

Q & A

Q. How to address discrepancies between theoretical and observed molecular ion peaks in MS?

- Methodological Answer :

- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may dominate in ESI-MS. Use ammonium formate buffers to suppress adducts .

- In-Source Fragmentation : High ionization energy cleaves labile B-O bonds. Lowering source voltage or using softer ionization (APCI) preserves molecular ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.